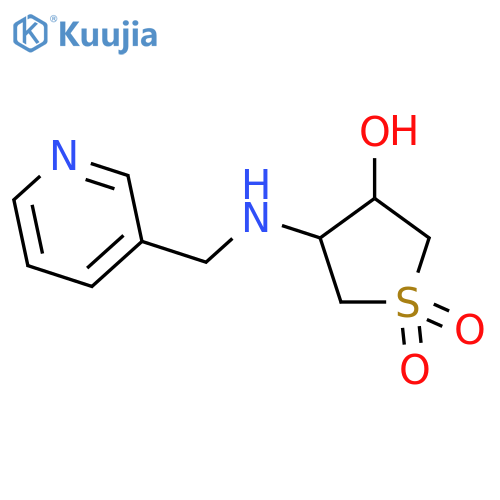

Cas no 453577-52-1 (3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione)

453577-52-1 structure

商品名:3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione

CAS番号:453577-52-1

MF:C10H14N2O3S

メガワット:242.294761180878

MDL:MFCD02360578

CID:3028273

PubChem ID:651227

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 1,1-DIOXO-4-[(PYRIDIN-3-YLMETHYL)-AMINO]-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-OL

- 4-[(3-pyridinylmethyl)amino]tetrahydro-3-thiophenol 1,1-dioxide

- BAS 03013071

- 4[(pyridin-3ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

- 453577-52-1

- AB00403496-05

- AKOS016040460

- SR-01000324648

- CHEMBL1408539

- HMS2498B19

- CS-0359871

- SR-01000324648-1

- 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene1,1-dioxide

- 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1-thiophen-3-ol

- SMR000011752

- AKOS000273171

- AF-399/13804039

- BRD-A81822910-001-07-0

- NS-03429

- 3-HYDROXY-4-[(PYRIDIN-3-YLMETHYL)AMINO]-1??-THIOLANE-1,1-DIONE

- 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide

- 1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol

- MLS000027790

- 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]tetrahydrothiophen-3-ol

- MFCD02360578

- 1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol

- 1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda*6*-thiophen-3-ol

- 3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione

- 4-[(pyridin-3-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

- Oprea1_259273

- 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione

-

- MDL: MFCD02360578

- インチ: InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2

- InChIKey: HNCRLYXMUJVCNN-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)CNC2CS(=O)(=O)CC2O

計算された属性

- せいみつぶんしりょう: 242.07251349Da

- どういたいしつりょう: 242.07251349Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.7Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 032849-1g |

1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda*6*-thiophen-3-ol |

453577-52-1 | 1g |

$378.00 | 2023-09-09 | ||

| OTAVAchemicals | 7011410106-50MG |

3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione |

453577-52-1 | 90% | 50MG |

$86 | 2023-06-25 | |

| OTAVAchemicals | 7011410106-1000MG |

3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione |

453577-52-1 | 90% | 1g |

$229 | 2023-06-25 | |

| OTAVAchemicals | 7011410106-250MG |

3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione |

453577-52-1 | 90% | 250MG |

$171 | 2023-06-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430541-1g |

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide |

453577-52-1 | 97% | 1g |

¥3696.00 | 2024-05-13 | |

| TRC | H100843-100mg |

3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione |

453577-52-1 | 100mg |

$ 160.00 | 2022-06-04 | ||

| TRC | H100843-50mg |

3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione |

453577-52-1 | 50mg |

$ 95.00 | 2022-06-04 | ||

| TRC | H100843-10mg |

3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione |

453577-52-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Fluorochem | 025414-1g |

1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol |

453577-52-1 | 1g |

£372.00 | 2022-03-01 | ||

| Fluorochem | 025414-2g |

1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol |

453577-52-1 | 2g |

£598.00 | 2022-03-01 |

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

453577-52-1 (3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 42464-96-0(NNMTi)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量